N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine
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Overview
Description
Boc-cys(npys)-OH, also known as Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine, is a derivative of cysteine that is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group and a 3-nitro-2-pyridinesulfenyl (Npys) group. These groups serve to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides and proteins without unwanted side reactions.
Preparation Methods
The synthesis of Boc-cys(npys)-OH typically involves the protection of the cysteine thiol group with the Npys group. This is achieved by reacting cysteine with 3-nitro-2-pyridinesulfenyl chloride in the presence of a base. The Boc group is then introduced by reacting the protected cysteine with di-tert-butyl dicarbonate. The resulting compound is stable and can be incorporated into peptides using standard Boc chemistry .
Chemical Reactions Analysis
Boc-cys(npys)-OH undergoes several types of chemical reactions, including:
Scientific Research Applications
Boc-cys(npys)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used to protect the thiol group of cysteine during peptide synthesis, allowing for the formation of complex peptides with multiple disulfide bridges.
Protein Engineering:
Mechanism of Action
The primary function of Boc-cys(npys)-OH is to protect the thiol group of cysteine during peptide synthesis. The Boc group protects the amino group, while the Npys group protects the thiol group. This prevents unwanted side reactions and allows for the selective formation of disulfide bonds. The Npys group can be selectively removed under mild conditions, allowing for the controlled formation of disulfide bonds .
Comparison with Similar Compounds
Boc-cys(npys)-OH is one of many cysteine protecting groups used in peptide synthesis. Other similar compounds include:
Fmoc-cys(npys)-OH: Similar to Boc-cys(npys)-OH, but uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Boc-cys(trt)-OH: Uses the trityl (trt) group for thiol protection, which can be removed under milder conditions compared to the Npys group.
Fmoc-cys(trt)-OH: Combines the Fmoc group for amino protection and the trityl group for thiol protection.
Boc-cys(npys)-OH is unique in its ability to form stable disulfide bonds under a wide range of conditions, making it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTLOLNDKQUMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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